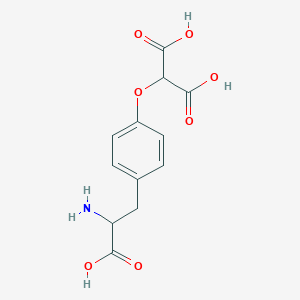

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid

Description

Properties

IUPAC Name |

2-[4-(2-amino-2-carboxyethyl)phenoxy]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c13-8(10(14)15)5-6-1-3-7(4-2-6)20-9(11(16)17)12(18)19/h1-4,8-9H,5,13H2,(H,14,15)(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIGXRNNKJDSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593133 | |

| Record name | [4-(2-Amino-2-carboxyethyl)phenoxy]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174097-31-5 | |

| Record name | [4-(2-Amino-2-carboxyethyl)phenoxy]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid typically involves the reaction of 4-(2-Amino-2-carboxyethyl)phenol with malonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxyethyl group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing malonic acid derivatives exhibit diverse biological activities. The specific pharmacological effects of 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid are under investigation, but the presence of its functional groups suggests several potential applications:

- Antioxidant Activity : The phenoxy group may contribute to antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential use in developing antimicrobial agents.

- Pharmacological Effects : The amino group allows for interactions with biological receptors, suggesting potential therapeutic uses in treating diseases.

Interaction Studies

Interaction studies involving this compound could focus on:

- Binding Affinity : Evaluating how well the compound interacts with specific receptors or enzymes.

- Mechanism of Action : Understanding how the compound exerts its biological effects at the molecular level.

- Comparative Analysis : Assessing its efficacy against similar compounds to highlight unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyethyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Phenoxy Acetic/Propanoic Acid Derivatives

- Bezafibrate (2-[4-(4-Chlorobenzamidoethyl)phenoxy]-2-methylpropanoic acid): A hypolipidemic agent with a phenoxy-propanoic acid core. Unlike the target compound, Bezafibrate lacks the malonic acid moiety and instead has a methylpropanoic acid group. This structural difference reduces its capacity for metal chelation but enhances metabolic stability .

- Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid): Features a chlorobenzoyl substituent, increasing lipophilicity (logP ~3.5) compared to the target compound’s hydrophilic amino-carboxyethyl group (predicted logP ~1.2) .

Malonic Acid Derivatives

- Dimethyl 2-(2-Methoxyphenoxy)malonate: A simpler esterified malonate with methoxy-phenoxy substituents. The ester groups render it more lipophilic (logP ~2.8) but less reactive in physiological environments compared to the free carboxylic acids in the target compound .

- 2-[(Furan-2-yl)methylene]malonic Acid: Used in coordination chemistry and β-amino acid synthesis.

Amino-Substituted Analogues

- 2-(4-(2-Substituted Aminothiazole-4-yl)phenoxy)acetic Acid Derivatives: These compounds replace the malonic acid with acetic acid and incorporate aminothiazole rings. The thiazole moiety enhances binding to enzymes like acetyl-CoA carboxylase, critical in lipid metabolism, but reduces solubility .

- {4-[(2S)-2-({[(1S)-1-Carboxy-2-phenylethyl]carbamoyl}amino)-3-oxo-3-(pentylamino)propyl]phenoxy}malonic Acid: Shares the phenoxy-malonic acid core but adds a carbamoyl-pentylamino chain. This modification may improve target specificity for proteases or kinases .

Physicochemical Properties

| Compound | Core Structure | Key Substituents | logP (Experimental/Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | Phenoxy-malonic acid | Amino-carboxyethyl | ~1.2 | >50 (aqueous) |

| Bezafibrate | Phenoxy-propanoic acid | Chlorobenzamidoethyl | 3.5 | <1 |

| Fenofibric Acid | Phenoxy-propanoic acid | Chlorobenzoyl | 3.2 | <1 |

| Dimethyl 2-(2-Methoxyphenoxy)malonate | Phenoxy-malonic acid ester | Methoxy | 2.8 | ~10 (DMSO) |

| 2-(4-(2-Aminothiazole)phenoxy)acetic Acid | Phenoxy-acetic acid | Aminothiazole | 2.0 | ~20 |

Key Observations :

- The target compound’s amino-carboxyethyl group confers high hydrophilicity, favoring aqueous solubility (>50 mg/mL) over analogues like Bezafibrate (<1 mg/mL) .

- Esterified malonates (e.g., dimethyl derivatives) exhibit higher logP values but require metabolic activation for bioactivity, unlike the target compound’s ready ionization at physiological pH .

Hypolipidemic Potential

- Bezafibrate and fenofibric acid reduce triglycerides by 40–50% and LDL cholesterol by 20–25% via PPAR-α activation. The target compound’s malonic acid group may chelate metal ions in enzymes like HMG-CoA reductase, offering a complementary mechanism .

- 2-(4-(2-Aminothiazole)phenoxy)acetic Acid Derivatives showed 30–40% reduction in serum triglycerides in hyperlipidemic rat models, suggesting the target compound’s amino-carboxyethyl group could enhance efficacy through improved solubility .

Enzyme Inhibition

- Boronic Acid HDAC Inhibitors (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) achieve 50% HDAC inhibition at 1 µM. The target compound’s carboxylic acids may mimic boronic acid’s zinc-binding capacity but with reduced off-target effects .

Biological Activity

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring both amino and carboxyethyl groups, allows for diverse interactions with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Chemical Structure and Properties

The compound has the following structural formula:

Key Functional Groups:

- Amino Group : Can form hydrogen bonds and ionic interactions.

- Carboxyethyl Group : Provides acidic properties and can participate in various chemical reactions.

- Phenoxy Group : Facilitates hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and carboxyethyl groups can form hydrogen bonds, while the phenoxy group can engage in hydrophobic interactions, modulating the activity of target proteins.

Interaction with Enzymes

- The compound's structure allows it to act as a substrate or inhibitor for various enzymes, potentially influencing metabolic pathways.

Receptor Binding

- It may interact with cell surface receptors, affecting signal transduction pathways crucial for cellular responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit significant antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antitumor Properties : Preliminary findings suggest that this compound may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest.

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of this compound exhibited effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used.

-

Antitumor Activity :

- In vitro assays revealed that the compound significantly reduced the viability of cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

-

Enzyme Interaction Studies :

- Enzyme kinetics studies indicated that the compound acts as a competitive inhibitor for certain kinases, providing insights into its potential use in cancer therapy where kinase signaling is often dysregulated.

Comparative Analysis

| Compound | Antimicrobial Activity | Antitumor Activity | Enzyme Modulation |

|---|---|---|---|

| This compound | Moderate | High | Competitive Inhibitor |

| Similar Phenoxy Derivative A | High | Moderate | Non-competitive Inhibitor |

| Similar Phenoxy Derivative B | Low | High | Mixed Inhibitor |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid?

- Methodological Answer: Synthesis typically involves multi-step reactions, including esterification of malonic acid to protect carboxyl groups, followed by nucleophilic substitution or coupling reactions to introduce the phenoxy-amine-carboxyethyl substituent. For example, malonic acid derivatives are often synthesized via alkylation of malonic esters (e.g., diethyl malonate) under basic conditions, followed by hydrolysis to regenerate the carboxylic acid groups . Similar strategies are employed for substituted phenoxy derivatives, as seen in the synthesis of related compounds like 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid, which utilizes condensation and decarboxylation steps .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- NMR Spectroscopy: Provides detailed information on hydrogen and carbon environments, particularly useful for confirming the presence of the amino-carboxyethylphenoxy substituent and malonic acid backbone .

- X-ray Crystallography: Resolves crystal structure and intermolecular interactions, such as hydrogen bonding between carboxyl groups and the amino moiety .

- Mass Spectrometry (LC-MS/GC-MS): Validates molecular weight and fragmentation patterns, especially when analyzing purity in complex biological matrices .

Q. What role does the amino-carboxyethylphenoxy substituent play in the compound's reactivity?

- Methodological Answer: The substituent introduces steric hindrance and hydrogen-bonding capabilities, which may influence:

- Acid Dissociation Constants (pKa): The proximity of amino and carboxyl groups can alter protonation states, as observed in substituted malonic acids where intermolecular hydrogen bonding affects dissociation behavior .

- Enzymatic Interactions: The amino group may serve as a recognition site for enzymes, analogous to malonic acid's role in competitive inhibition of succinate dehydrogenase .

Advanced Research Questions

Q. How can researchers mitigate the instability of this compound during experiments?

- Methodological Answer:

- Controlled Storage: Store in anhydrous, low-temperature conditions to prevent hydrolysis of labile ester or amide bonds.

- Derivatization: Convert unstable carboxyl groups to more stable esters or amides during synthesis, followed by selective deprotection .

- Real-Time Monitoring: Use in situ techniques like FT-IR or Raman spectroscopy to track degradation during reactions .

Q. What strategies resolve contradictions in metabolic pathway data for this compound?

- Methodological Answer:

- Isotopic Labeling: Incorporate stable isotopes (e.g., deuterium or 13C) to trace metabolic intermediates, as demonstrated in studies of malonic acid derivatives .

- Cross-Validation: Combine LC-MS metabolomics with enzymatic assays to distinguish between artifacts (e.g., solvent interference) and true metabolites .

- Advanced Data Analysis: Apply machine learning tools like Linear Discriminant Analysis (LDA) to cluster concentration-dependent metabolic profiles, reducing ambiguity in datasets .

Q. How can enzymatic interactions of this compound be systematically investigated?

- Methodological Answer:

- Enzyme Kinetics: Measure inhibition constants (Ki) using spectrophotometric assays, similar to malonic acid's competitive inhibition of succinate dehydrogenase .

- Structural Biology: Perform X-ray crystallography or cryo-EM to visualize binding modes with target enzymes, focusing on interactions with the amino-carboxyethylphenoxy group .

- Metabolite Profiling: Use targeted metabolomics to identify downstream products in pathways like fatty acid biosynthesis, where malonic acid derivatives act as precursors .

Data Analysis and Technical Challenges

Q. What analytical challenges arise when quantifying this compound in atmospheric or biological samples?

- Methodological Answer:

- Matrix Interference: In atmospheric studies, doubly charged particles or solvent residues can convolute size distribution data, requiring dual neutralizers to improve accuracy .

- Low Abundance: In biological samples, enhance sensitivity via pre-column derivatization (e.g., with dansyl chloride) before LC-MS analysis .

Q. How do solvent systems influence the dissociation behavior of this compound?

- Methodological Answer:

- Mixed Solvent Studies: Conduct potentiometric titrations in ethylene glycol-water mixtures to assess pKa shifts caused by solvent polarity. For example, malonic acid's dissociation constants vary significantly in organic-water systems due to hydrogen-bonding disruptions .

- Computational Modeling: Use density functional theory (DFT) to predict solvation effects on carboxyl group ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.